E3 ligase Ligand-Linker Conjugate 29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

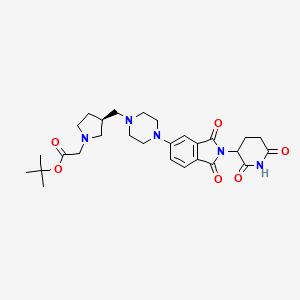

Molecular Formula |

C28H37N5O6 |

|---|---|

Molecular Weight |

539.6 g/mol |

IUPAC Name |

tert-butyl 2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate |

InChI |

InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m0/s1 |

InChI Key |

RWXDWGBEGCJTKS-HXBUSHRASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of the E3 Ligase Ligand-Linker Conjugate-Based PROTAC: ZB-S-29

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The landscape of therapeutic intervention is rapidly evolving, with a paradigm shift from traditional occupancy-based inhibition to targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). This guide delves into the mechanism of action of a specific E3 ligase ligand-linker conjugate-based PROTAC, ZB-S-29, a potent degrader of the Src homology 2 domain-containing phosphatase 2 (SHP2).

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.

ZB-S-29 is a thalidomide-based PROTAC, meaning it utilizes a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The other end of the molecule is designed to bind to SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly the RAS-ERK pathway. Dysregulation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.

The Core Mechanism: ZB-S-29 in Action

The primary mechanism of action of ZB-S-29 is to induce the selective degradation of SHP2. This process can be broken down into the following key steps:

-

Ternary Complex Formation: ZB-S-29, with its two distinct ligands, simultaneously binds to SHP2 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (SHP2-ZB-S-29-CRBN).

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SHP2. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated SHP2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Catalytic Cycle: ZB-S-29 is released after the degradation of SHP2 and can then bind to another SHP2 molecule and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Signaling Pathway of SHP2 Degradation by ZB-S-29

Caption: Mechanism of SHP2 degradation by ZB-S-29.

Impact on Downstream Signaling: The RAS-ERK Pathway

SHP2 is a key positive regulator of the RAS-ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By degrading SHP2, ZB-S-29 effectively downregulates this pathway.

Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific downstream targets, leading to the activation of RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that promote cell growth and survival.

The degradation of SHP2 by ZB-S-29 disrupts this cascade, leading to a decrease in p-ERK levels and subsequent inhibition of cell proliferation and survival in cancer cells that are dependent on this pathway.

SHP2-Mediated RAS/ERK Signaling Pathway

Caption: SHP2's role in the RAS/ERK signaling pathway and its inhibition by ZB-S-29.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. For ZB-S-29, the following data has been reported:

| Parameter | Value | Cell Line | Reference |

| DC50 | 6.02 nM | MV4-11 (Acute Myeloid Leukemia) | Eur J Med Chem. 2021 Jun 5:218:113341 |

Note: Further quantitative data such as binding affinities (IC50) for SHP2 and Cereblon, and time-course of degradation were not available in the publicly accessible literature at the time of this guide's creation.

Experimental Protocols

Due to the unavailability of the full-text publication, the following are generalized yet detailed protocols for key experiments typically performed to characterize a PROTAC like ZB-S-29. These are based on standard methodologies in the field.

General Workflow for PROTAC Evaluation

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 29 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The E3 ligase ligand is a critical determinant of a PROTAC's efficacy, and among the most utilized are those that recruit the Cereblon (CRBN) E3 ligase, often derivatives of thalidomide (B1683933).[2][3]

This technical guide provides a comprehensive overview of a specific building block for PROTAC synthesis: E3 ligase Ligand-Linker Conjugate 29 . This conjugate comprises a thalidomide-based CRBN ligand attached to a polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine. This pre-functionalized conjugate simplifies the synthesis of CRBN-recruiting PROTACs by providing a readily available "warhead" for conjugation to a POI-binding ligand. A notable application of this conjugate is in the synthesis of PROTAC SMARCA2/4-degrader-29.

Core Concepts and Signaling Pathway

The underlying principle of a PROTAC utilizing this compound is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3] The thalidomide moiety of the conjugate binds to CRBN, while the other end of the PROTAC is attached to a ligand that binds the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]

Physicochemical Properties and Quantitative Data

The physicochemical properties of this compound, particularly the inclusion of a PEG linker, are crucial for its function. PEG linkers are known to enhance the solubility and cell permeability of PROTAC molecules.[4] The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[5]

Table 1: Representative Binding Affinity of Thalidomide Derivatives to CRBN

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Pomalidomide | ~157 nM | Competitive Titration | [7] |

| Lenalidomide | ~178 nM | Competitive Titration | [7] |

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

| PROTAC | Target Protein | Linker Type | Cell Line | DC50 | Dmax (%) | Reference |

| ARV-825 | BRD4 | PEG | H661 | < 0.5 µM | > 90 | [5] |

| dBET1 | BRD4 | Alkyl Chain | Various | 1.8 nM | > 95 | [3] |

| PROTAC SMARCA2/4-degrader-29 | SMARCA2/4 | Not specified | A549/MV411 | < 100 nM | Not specified | Not specified |

Note: DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation achieved.

Experimental Protocols

The synthesis of a final PROTAC using this compound typically involves a convergent synthetic approach where the conjugate is coupled to a pre-synthesized ligand for the protein of interest.

Synthesis of a Thalidomide-PEG-Amine Conjugate (General Protocol)

This protocol outlines a general method for synthesizing a thalidomide derivative with a PEG linker and a terminal amine, similar to this compound.

Step 1: Synthesis of 4-Hydroxythalidomide

-

Reaction: Condensation of N-Cbz-L-glutamine with 3-hydroxyphthalic anhydride.

-

Reagents: N-Cbz-L-glutamine, 3-hydroxyphthalic anhydride, pyridine (B92270).

-

Procedure: The reactants are heated in pyridine to form the phthalimide (B116566) ring. Subsequent deprotection of the Cbz group yields 4-hydroxythalidomide.

Step 2: Attachment of the PEG Linker

-

Reaction: Williamson ether synthesis.

-

Reagents: 4-hydroxythalidomide, a bifunctional PEG linker (e.g., Boc-NH-PEG-Br), a weak base (e.g., K2CO3).

-

Procedure: 4-hydroxythalidomide is reacted with the PEG linker in the presence of a base to form the ether linkage.

Step 3: Deprotection of the Terminal Amine

-

Reaction: Acid-catalyzed deprotection of the Boc group.

-

Reagents: Boc-protected thalidomide-PEG conjugate, trifluoroacetic acid (TFA).

-

Procedure: The conjugate is treated with TFA in a suitable solvent like dichloromethane (B109758) (DCM) to yield the final thalidomide-PEG-amine conjugate.[8]

Amide Bond Formation for Final PROTAC Synthesis

This protocol describes the coupling of the amine-terminated this compound to a POI ligand containing a carboxylic acid.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

POI ligand with a terminal carboxylic acid (1.1 eq)

-

Peptide coupling reagent (e.g., HATU, 1.2 eq)

-

Non-nucleophilic base (e.g., DIPEA, 3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography or preparative HPLC.[9]

-

Validation of CRBN Engagement

It is crucial to validate that the final PROTAC effectively engages with CRBN. Several biophysical and cellular assays can be employed for this purpose.

NanoBRET™ Assay (Live Cells)

-

Principle: This assay measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled tracer that binds to CRBN. A PROTAC that binds to CRBN will displace the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Transfect cells with a vector expressing NanoLuc®-CRBN.

-

Treat the cells with the PROTAC at various concentrations.

-

Add the fluorescent tracer.

-

Measure the BRET signal using a luminometer.

-

-

Data Analysis: The decrease in BRET signal is plotted against the PROTAC concentration to determine the IC50 value for CRBN engagement.[10]

Cellular Thermal Shift Assay (CETSA)

-

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

-

Procedure:

-

Treat cells with the PROTAC or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantify the amount of soluble CRBN by Western blotting.

-

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[10]

Conclusion

This compound represents a valuable tool for the streamlined synthesis of potent and selective CRBN-recruiting PROTACs. Its thalidomide-based warhead ensures effective engagement of the CRBN E3 ligase, while the integrated PEG linker offers favorable physicochemical properties. The experimental protocols and validation methods outlined in this guide provide a robust framework for the development and characterization of novel PROTAC degraders utilizing this versatile building block, paving the way for new therapeutic interventions against a wide array of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thalidomide-O-PEG2-Amine TFA salt, 1957236-10-0 | BroadPharm [broadpharm.com]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. [PDF] PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

E3 ligase Ligand-Linker Conjugate 29 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

E3 ligase Ligand-Linker Conjugate 29 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of thalidomide (B1683933), it functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This conjugate serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, and the underlying mechanism of action of this compound. It further details generalized experimental protocols for its synthesis and for quantifying its engagement with the CRBN protein, offering a foundational resource for researchers in drug discovery and chemical biology.

Chemical Structure and Properties

This compound is a synthetic molecule that consists of a thalidomide moiety covalently attached to a linker arm. The thalidomide component is responsible for recruiting the CRBN E3 ligase, a key step in the PROTAC-mediated degradation pathway.

Chemical Structure:

While a definitive 2D structure diagram for "this compound" is not publicly available, its chemical identity can be inferred from its molecular formula, weight, and its role as a thalidomide-based conjugate. Based on the available information, the structure consists of the core thalidomide scaffold linked to a bifunctional linker.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₇N₅O₆ | [1] |

| Molecular Weight | 539.62 g/mol | [1] |

| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CCN(CC4)C[C@H]5CN(CC5)CC(OC(C)(C)C)=O)=C3)C2=O)=O)=O | [1] |

| CAS Number | 2376990-29-1 | [] |

| Target | Cereblon (CRBN) | [1] |

Mechanism of Action in PROTAC Technology

This compound is an essential component in the construction of PROTACs. The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific protein of interest (POI).[3]

The process can be visualized as a three-step signaling pathway:

-

Ternary Complex Formation: A PROTAC molecule, synthesized using a conjugate like this compound, possesses two distinct binding domains. One end binds to the target protein (POI), and the other end, containing the thalidomide moiety from the conjugate, binds to the CRBN E3 ligase. This dual binding results in the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. This process, known as ubiquitination, tags the POI for degradation.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of thalidomide-linker conjugates and for assessing their binding affinity to CRBN. These protocols are based on established procedures in the field and can be adapted for this compound.

General Synthesis of Thalidomide-Linker Conjugates

The synthesis of a thalidomide-linker conjugate typically involves a multi-step process that begins with a functionalized thalidomide derivative.

Workflow for Synthesis:

Materials:

-

Functionalized thalidomide (e.g., 4-aminothalidomide or 4-hydroxythalidomide)

-

Linker with a complementary reactive group (e.g., a carboxylic acid or an alkyl halide)

-

Coupling reagents (e.g., HATU, EDC/HOBt for amidation)

-

Base (e.g., DIEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., chromatography system)

Procedure (Example: Amide Bond Formation):

-

Dissolve the linker containing a carboxylic acid in an anhydrous solvent such as DMF.

-

Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) to the solution.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the amino-functionalized thalidomide to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography to obtain the desired thalidomide-linker conjugate.

-

Confirm the structure and purity of the final product using NMR and mass spectrometry.

Determination of Binding Affinity to Cereblon (CRBN)

Quantifying the binding affinity of the thalidomide-based conjugate to its target E3 ligase, CRBN, is crucial for validating its potential utility in PROTAC development. Several biophysical techniques can be employed for this purpose.

Commonly Used Techniques:

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface, yielding association and dissociation rate constants.

-

Competitive Binding Assays (e.g., Fluorescence Polarization): Measures the displacement of a known fluorescently labeled CRBN ligand by the unlabeled test conjugate.

Workflow for a Competitive Binding Assay:

References

In-Depth Technical Guide: The Role of E3 Ligase Ligand-Linker Conjugate 29 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a specific E3 ligase ligand-linker conjugate, herein referred to by its functional class as a Thalidomide-Piperidine-N-Boc conjugate, in the context of targeted protein degradation. While often cataloged by vendors under numerical identifiers such as "E3 ligase Ligand-Linker Conjugate 29," a more precise understanding of its application is achieved by examining a concrete example of its use in the synthesis of a potent and selective PROTAC (Proteolysis Targeting Chimera). This guide will focus on the synthesis and application of the PROTAC LLC0424, which utilizes a thalidomide-based moiety for Cereblon (CRBN) E3 ligase recruitment to degrade the nuclear receptor-binding SET domain-containing 2 (NSD2) protein. We will delve into the quantitative metrics of LLC0424's efficacy, detailed experimental protocols for its characterization, and the signaling pathways impacted by the targeted degradation of NSD2.

Introduction to Targeted Protein Degradation and E3 Ligase Ligand-Linker Conjugates

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

The E3 ligase ligand-linker conjugate serves as a crucial building block in the modular synthesis of PROTACs. These conjugates consist of a well-characterized E3 ligase ligand pre-functionalized with a linker, ready for conjugation to a POI-binding ligand. This approach streamlines the drug discovery process by allowing for the rapid generation of a library of PROTAC candidates with varying linker lengths and compositions. The conjugate discussed in this guide is a derivative of thalidomide (B1683933), a known ligand for the Cereblon (CRBN) E3 ligase, and is instrumental in the synthesis of PROTACs designed to hijack the CRBN E3 ligase complex.

The PROTAC LLC0424: A Case Study

To illustrate the role and potential of this thalidomide-based E3 ligase ligand-linker conjugate, this guide will focus on the recently developed PROTAC, LLC0424. This molecule has demonstrated potent and selective degradation of NSD2, a histone methyltransferase implicated in various cancers.

Synthesis of LLC0424

The synthesis of LLC0424 involves the coupling of the thalidomide-based E3 ligase ligand-linker conjugate with a ligand that binds to NSD2. The specific conjugate used is a Boc-protected thalidomide derivative which, after deprotection, is coupled to the NSD2-binding moiety. This modular synthesis allows for the precise assembly of the final PROTAC molecule.

Quantitative Efficacy of LLC0424

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LLC0424 | NSD2 | RPMI-8402 (Acute Lymphoblastic Leukemia) | 20 | >96 | [1][2][3][4] |

| LLC0424 | NSD2 | SEM (Acute Lymphoblastic Leukemia) | 110 | >78 | [2][4] |

Signaling Pathways and Biological Impact of NSD2 Degradation

NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic modification plays a crucial role in regulating gene expression. Dysregulation of NSD2 activity is associated with various cancers. The targeted degradation of NSD2 by LLC0424 has significant downstream effects on cellular signaling and function.

-

Downregulation of H3K36me2: LLC0424 treatment leads to a significant and persistent reduction in the levels of H3K36me2, altering the epigenetic landscape of cancer cells.[1][2][3][4]

-

Inhibition of Cancer Cell Growth: By degrading NSD2, LLC0424 inhibits the proliferation of cancer cell lines that have NSD2 mutations.[1][2][3]

-

Modulation of NF-κB Signaling: NSD2 has been shown to act as a coactivator of the NF-κB signaling pathway.[5] Degradation of NSD2 is therefore expected to attenuate the pro-survival and pro-inflammatory signals mediated by NF-κB.

-

Impact on Wnt and TGF-β Signaling: NSD2 has also been implicated in the Wnt and TGF-β signaling pathways, both of which are critical in development and disease.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in the characterization of the PROTAC LLC0424.

General Cell Culture and Reagents

-

Cell Lines: RPMI-8402 and SEM acute lymphoblastic leukemia cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: LLC0424, Thalidomide, MLN4924 (NEDD8-activating enzyme inhibitor), and Bortezomib (proteasome inhibitor) are typically dissolved in DMSO to prepare stock solutions.

Western Blotting for Protein Degradation

This protocol is used to determine the extent of NSD2 degradation following treatment with LLC0424.

-

Cell Treatment: Plate cells at a desired density and treat with varying concentrations of LLC0424 or DMSO as a vehicle control for the indicated time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NSD2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the NSD2 band intensity to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

Mechanism of Action Studies: Competition Assays

These experiments are performed to confirm that the degradation of NSD2 by LLC0424 is dependent on the CRBN E3 ligase and the proteasome.

-

CRBN Competition: Pretreat cells with an excess of a CRBN ligand, such as thalidomide, for 2 hours before adding LLC0424.

-

Proteasome Inhibition: Pretreat cells with a proteasome inhibitor, such as bortezomib, for 2 hours prior to the addition of LLC0424.

-

NEDDylation Inhibition: Pretreat cells with a NEDD8-activating enzyme inhibitor, like MLN4924, for 2 hours before LLC0424 treatment.[2][4]

-

Analysis: After the designated treatment time with LLC0424, harvest the cells and perform Western blotting as described above to assess the levels of NSD2. A rescue of NSD2 degradation in the presence of these inhibitors confirms the mechanism of action.

Ternary Complex Formation Assay (General Protocol)

While specific data for LLC0424 is not publicly available, a general protocol using a method like the NanoBRET™ assay is provided below. This assay measures the proximity of two proteins in live cells.

-

Cell Transfection: Co-transfect suitable host cells (e.g., HEK293T) with plasmids encoding for NSD2 fused to NanoLuc® luciferase (the energy donor) and CRBN fused to HaloTag® (the energy acceptor).

-

Cell Plating: Plate the transfected cells into 96-well plates.

-

HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.

-

PROTAC Treatment: Treat the cells with a serial dilution of LLC0424.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the wells.

-

Signal Measurement: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET™ 618).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of a ternary complex, bringing the donor and acceptor into close proximity.

In Vitro Ubiquitination Assay (General Protocol)

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, recombinant CRBN-DDB1-CUL4A-Rbx1 complex, and recombinant NSD2 protein in an appropriate reaction buffer.

-

PROTAC Addition: Add LLC0424 or DMSO to the reaction mixtures.

-

Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-NSD2 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated NSD2 indicates a positive result.

Conclusion

The thalidomide-based E3 ligase ligand-linker conjugate serves as a powerful and versatile tool in the development of PROTACs for targeted protein degradation. The case of LLC0424 demonstrates how such a conjugate can be effectively utilized to create a potent and selective degrader of a high-value cancer target, NSD2. This guide has provided a detailed overview of the quantitative efficacy, mechanistic underpinnings, and key experimental protocols associated with this class of molecules. As the field of targeted protein degradation continues to expand, the rational design and application of well-characterized E3 ligase ligand-linker conjugates will remain a cornerstone of innovation in drug discovery.

References

- 1. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PROTAC Technology Utilizing Pre-Synthesized Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, co-opts the cell's own machinery to induce its degradation.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional occupancy-driven inhibitors.[4] The use of pre-synthesized conjugates, particularly those incorporating polyethylene (B3416737) glycol (PEG) linkers, has streamlined the development of PROTACs by offering modularity and improved physicochemical properties.[5][6]

Core Principles and Mechanism of Action

The fundamental principle of PROTAC technology is to hijack the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3 ligase).[2] This ternary complex formation is a critical determinant of PROTAC efficacy.[7] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3] The PROTAC molecule itself is not degraded in this process and can subsequently induce the degradation of multiple POI molecules, acting in a catalytic manner.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of PROTACs is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9] DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. These values are typically determined by treating cells with a range of PROTAC concentrations and quantifying the remaining target protein levels, often by Western blotting.[9][10]

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GP262 | p110α | CRBN | MDA-MB-231 | 227.4 | 71.3 | [11] |

| GP262 | p110γ | CRBN | MDA-MB-231 | 42.23 | 88.6 | [11] |

| GP262 | mTOR | CRBN | MDA-MB-231 | 45.4 | 74.9 | [11] |

| JPS014 (7) | HDAC1 | VHL | HCT116 | 910 | >50 | [12] |

| JPS014 (7) | HDAC3 | VHL | HCT116 | 640 | >50 | [12] |

| JPS016 (9) | HDAC1 | VHL | HCT116 | 550 | >50 | [12] |

| JPS016 (9) | HDAC3 | VHL | HCT116 | 530 | >50 | [12] |

| JPS036 (22) | HDAC3 | VHL | HCT116 | 440 | 77 | [12] |

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Binary Binding Affinity (Kd, nM) | Reference |

| dBET1 | BRD4 | CRBN | PEG | Not specified | [13] |

| MZ1 | BRD4 | VHL | PEG | Not specified | [4] |

| Compound 10 | BTK | CRBN | Long PEG | Not specified | [14] |

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker[6]

This protocol outlines a modular approach for the synthesis of a PROTAC utilizing a pre-functionalized PEG linker and standard amide coupling chemistry.

Step 1: Amide Coupling of E3 Ligase Ligand with Amine-PEG-Boc

-

Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase-PEGn-Boc intermediate.

Step 2: Boc Deprotection

-

Dissolve the purified E3 ligase-PEGn-Boc intermediate in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA; typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Final Amide Coupling with Protein of Interest (POI) Ligand

-

Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add the deprotected E3 ligase-PEGn-amine intermediate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Determination of DC50 and Dmax[11][12]

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Step 1: Cell Treatment

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.

-

Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.

Step 2: Cell Lysis and Protein Quantification

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

Step 3: SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

Step 4: Detection and Analysis

-

Incubate the membrane with an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the protein bands using image analysis software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay[9][19]

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Step 1: Reaction Setup

-

Thaw all components (E1 enzyme, E2 enzyme, E3 ligase complex, ubiquitin, ATP, POI, and PROTAC) on ice.

-

Prepare a master mix containing all common reagents (ddH₂O, 10X Ubiquitination Buffer, ATP, E1, E2, Ubiquitin, POI) to ensure consistency.

-

In separate microcentrifuge tubes on ice, assemble the final reactions by adding the master mix, E3 ligase complex, and either the PROTAC (at the desired final concentration) or vehicle (DMSO).

-

Include essential control reactions: No E1, No E3, and No PROTAC.

Step 2: Ubiquitination Reaction

-

Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Step 3: Detection of Ubiquitination

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using a primary antibody that recognizes the POI.

-

The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation[15][20][21]

This proximity-based assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Step 1: Reagent Preparation

-

Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).

-

Prepare a TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody).

-

Prepare serial dilutions of the PROTAC.

Step 2: Assay Procedure

-

In a microplate, add the tagged POI, tagged E3 ligase, and the serially diluted PROTAC.

-

Add the TR-FRET donor and acceptor antibodies.

-

Incubate the plate at room temperature for a specified time to allow for complex formation.

Step 3: Data Acquisition and Analysis

-

Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak of the curve represents the maximal ternary complex formation.

Mandatory Visualizations

Caption: Mechanism of Action of a PROTAC molecule.

Caption: General workflow for PROTAC discovery.

References

- 1. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labonline.com.au [labonline.com.au]

- 15. ptglab.com [ptglab.com]

In-depth Technical Guide on Ternary Complex Formation: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a ternary complex, an assembly of three distinct molecules, is a pivotal event in many biological processes and a cornerstone of modern therapeutic strategies. This guide provides a comprehensive overview of the fundamental principles governing ternary complex formation, with a particular focus on its application in targeted protein degradation and antibody-drug conjugation. While specific data for a molecule designated "Conjugate 29" is not publicly available, this document will detail the general mechanisms, experimental approaches, and signaling pathways relevant to the study of such complexes.

Core Principles of Ternary Complex Formation

The stability and function of a ternary complex are dictated by a combination of factors including binding affinities, cooperativity, and the conformational changes that occur upon association of the three components. In the context of targeted therapies, a ternary complex typically involves a target protein, a therapeutic modality (such as a PROTAC or antibody-drug conjugate), and an E3 ubiquitin ligase or a cell-surface receptor.

A key concept in ternary complex formation is cooperativity , which describes how the binding of one component influences the binding of the other. Positive cooperativity, where the binding of the first molecule enhances the affinity for the second, is often a hallmark of effective ternary complex-forming drugs.[1][2] Conversely, negative cooperativity can hinder the formation of a stable complex. The "hook effect," an excess of the bifunctional molecule leading to the formation of binary complexes instead of the desired ternary complex, is a critical consideration in experimental design.[3][4]

Signaling Pathways in Ternary Complex-Mediated Therapies

The therapeutic effect of ternary complexes is realized through the modulation of specific signaling pathways.

-

Ubiquitin-Proteasome System (UPS): In the case of PROTACs, the formation of a ternary complex between a target protein, the PROTAC, and an E3 ligase brings the target in proximity to the ubiquitination machinery.[3] This leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. This process is central to the mechanism of action for this class of drugs.

-

Receptor-Mediated Endocytosis: For antibody-drug conjugates (ADCs), the ternary complex forms at the cell surface between the antibody, its target antigen on a cancer cell, and the ADC itself.[5][6] This binding event often triggers receptor-mediated endocytosis, internalizing the ADC into the cell where the cytotoxic payload is released, leading to cell death.[5]

Below is a generalized diagram illustrating the PROTAC-mediated ternary complex formation leading to target protein degradation.

Caption: PROTAC-mediated ternary complex formation and subsequent target protein degradation.

Experimental Protocols for Studying Ternary Complex Formation

A variety of biophysical and cell-based assays are employed to characterize ternary complexes. The choice of method depends on the specific information sought, such as binding affinity, kinetics, or cellular activity.

Table 1: Quantitative Data from Ternary Complex Assays

| Parameter Measured | Experimental Technique | Typical Data Output | Reference |

| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | [1][3] |

| Complex Formation | AlphaLISA, FRET | Signal intensity proportional to complex formation | [3][4] |

| Cellular Target Engagement | NanoBRET™, Cellular Thermal Shift Assay (CETSA) | BRET ratio, thermal stability shift | [7] |

| Protein Degradation | Western Blot, In-Cell Western, Mass Spectrometry | DC50 (concentration for 50% degradation), Dmax (maximum degradation) | [8][9] |

Detailed Methodologies:

1. Co-Immunoprecipitation (Co-IP) for In Vivo Complex Detection [8][9]

-

Objective: To verify the formation of a ternary complex within a cellular context.

-

Protocol Outline:

-

Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation (Step 1): Incubate the cell lysate with an antibody specific to the first protein of the complex (e.g., a tagged target protein). Use protein A/G beads to pull down the antibody-protein complex.

-

Elution: Elute the captured protein complexes from the beads.

-

Immunoprecipitation (Step 2): Use an antibody against the second protein in the complex (e.g., the E3 ligase) to immunoprecipitate from the eluate of the first step.

-

Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blotting using an antibody against the third component (e.g., the bifunctional molecule or a tag on it) to confirm the presence of all three components in the complex.

-

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling [1]

-

Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of binary and ternary complex formation.

-

Protocol Outline:

-

Sample Preparation: Prepare purified proteins and the small molecule in a matched buffer.

-

Binary Titrations: Titrate the small molecule into the target protein solution and separately into the E3 ligase solution to determine the binary binding affinities.

-

Ternary Titration: Titrate the small molecule into a solution containing both the target protein and the E3 ligase.

-

Data Analysis: Fit the resulting heat changes to a suitable binding model to extract thermodynamic parameters and calculate the cooperativity factor (α).

-

3. AlphaLISA for In Vitro Complex Formation [4]

-

Objective: A high-throughput method to quantify the formation of the ternary complex.

-

Protocol Outline:

-

Reagent Preparation: Use tagged proteins (e.g., GST-tagged and FLAG-tagged) and corresponding anti-tag AlphaLISA acceptor beads. The bifunctional molecule is titrated.

-

Assay Assembly: Incubate the proteins, the bifunctional molecule, and the acceptor beads together.

-

Signal Detection: Add streptavidin-coated donor beads. In the presence of a ternary complex, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

-

Data Analysis: Plot the signal intensity against the concentration of the bifunctional molecule to determine the potency of complex formation.

-

Below is a workflow diagram for a typical experimental approach to characterize a ternary complex-forming molecule.

Caption: Experimental workflow for the characterization of ternary complex-forming molecules.

The study of ternary complex formation is a dynamic and rapidly evolving field. A thorough understanding of the underlying principles and the application of a diverse toolkit of experimental techniques are essential for the successful development of novel therapeutics that harness the power of these multi-component assemblies. While the specific entity "Conjugate 29" remains to be publicly characterized, the frameworks and methodologies outlined in this guide provide a robust foundation for the investigation of any such molecule. Future research will undoubtedly continue to refine our understanding and expand the therapeutic potential of ternary complex-mediated interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. 三重複合体の形成 [promega.jp]

- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of E3 Ligase Ligand-Linker Conjugate 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 ligase Ligand-Linker Conjugate 29 is a key intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is composed of a ligand for the E3 ligase Cereblon (CRBN) and a linker. Specifically, the CRBN ligand is Thalidomide. PROTACs are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to target and degrade specific proteins. Given the potent nature of its components and its intended use in creating biologically active molecules, stringent safety and handling protocols are imperative. This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental protocols for this compound.

Hazard Identification and Quantitative Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the primary hazard is associated with its Thalidomide component. Thalidomide is a known human teratogen and has other toxic effects. Therefore, this conjugate must be handled as a potent and hazardous compound.

Table 1: Summary of Safety and Hazard Data for Thalidomide (the active component of this compound)

| Parameter | Information | Source |

| Chemical Name | This compound (consisting of Thalidomide and a linker) | [1] |

| CAS Number (Thalidomide) | 50-35-1 | MedChemExpress |

| Hazard Statements | Toxic if swallowed. May damage fertility or the unborn child. | Generic Thalidomide SDS |

| Acute Toxicity (Oral LD50, Rat) | 113 mg/kg | Generic Thalidomide SDS |

| Storage Temperature | Powder: -20°C for 3 years, -80°C for 6 months. In solvent: -80°C for 1 month. | MedChemExpress |

| Incompatible Materials | Strong oxidizing agents | Generic Thalidomide SDS |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for a PROTAC synthesized using a CRBN ligand and a standard workflow for handling potent chemical compounds like this compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing E3 Ligase Ligand-Linker Conjugate 29 for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[1][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][]

E3 Ligase Ligand-Linker Conjugate 29 is a key intermediate for the synthesis of PROTAC molecules.[6] It is composed of a Thalidomide-based ligand, which recruits the Cereblon (CRBN) E3 ligase, attached to a linker.[6] This application note provides a comprehensive guide on how to utilize this conjugate to create a novel PROTAC and subsequently validate its function in a laboratory setting.

I. PROTAC Synthesis: General Workflow

The first step in utilizing this compound is to attach a "warhead" – a ligand that specifically binds to your protein of interest (POI). The specific chemical reaction will depend on the reactive group at the end of the linker in Conjugate 29 and the available functional groups on your warhead. A common approach involves an amide bond formation between a carboxylic acid on one component and an amine on the other.

Caption: Workflow for the synthesis of a PROTAC molecule.

II. Experimental Protocols for PROTAC Validation

Once the PROTAC is synthesized, a series of experiments are required to confirm its ability to induce the degradation of the target protein.

A. Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in the levels of the target protein.

1. Cell Culture and Treatment:

- Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

- Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO).

- Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

- After treatment, wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Collect the supernatant containing the protein lysate.

3. Protein Quantification and Western Blotting:

- Determine the protein concentration of each lysate using a BCA assay.

- Normalize the protein amounts and prepare samples for SDS-PAGE.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

- Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities to determine the extent of protein degradation.

B. Protocol 2: Dose-Response and Time-Course Analysis

To characterize the potency and kinetics of the PROTAC, dose-response and time-course experiments are essential.

-

Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 10-point curve) for a fixed time (e.g., 24 hours). This allows for the determination of the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

-

Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at or near the DC50) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours). This reveals the degradation kinetics.

C. Protocol 3: Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.

1. Immunoprecipitation:

- Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow ubiquitinated proteins to accumulate.

- Lyse the cells as described previously.

- Incubate the protein lysate with an antibody against the POI overnight at 4°C with gentle rotation.

- Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complex.

- Wash the beads several times with lysis buffer to remove non-specific binding.

2. Western Blot for Ubiquitin:

- Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.

- Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.

- An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control indicates that the PROTAC is inducing ubiquitination of the POI.

D. Protocol 4: Cell Viability/Proliferation Assay

To assess the functional consequence of degrading the POI, cell viability or proliferation assays can be performed.

-

Plate cells in 96-well plates and treat with a range of PROTAC concentrations.

-

After a desired incubation period (e.g., 72 hours), add a viability reagent such as CCK-8 or MTT.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions to determine the effect on cell viability or proliferation.

III. Data Presentation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Dose-Response Degradation of POI by PROTAC-X

| Concentration | % Degradation (vs. Vehicle) |

|---|---|

| 1 nM | 15% |

| 10 nM | 45% |

| 50 nM | 75% |

| 100 nM | 90% |

| 500 nM | 95% |

| 1 µM | 92% (Hook Effect) |

| DC50 | 12 nM |

| Dmax | 95% |

Table 2: Time-Course of POI Degradation by PROTAC-X (100 nM)

| Time (hours) | % Degradation (vs. Time 0) |

|---|---|

| 2 | 25% |

| 4 | 55% |

| 8 | 80% |

| 16 | 92% |

| 24 | 90% |

IV. Visualizations

Caption: General mechanism of action for a PROTAC.

Caption: Experimental workflow for PROTAC evaluation.

Caption: Disruption of a signaling pathway via PROTAC-mediated degradation.

References

Application Note: A Detailed Protocol for the Synthesis of PROTAC-Conjugate 29 via Click Chemistry

For researchers, scientists, and drug development professionals, this document provides a comprehensive, step-by-step protocol for the synthesis of a proteolysis-targeting chimera (PROTAC), herein designated as PROTAC-Conjugate 29. This protocol utilizes the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the final conjugation step.

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] They consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[3][4] The modular nature of PROTACs allows for systematic optimization of their pharmacological properties.[1][5]

This protocol outlines the synthesis of PROTAC-Conjugate 29, a hypothetical molecule designed to illustrate a common synthetic strategy. The synthesis involves the preparation of an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand, followed by their conjugation using CuAAC.

I. Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of the key intermediates and the final PROTAC-Conjugate 29.

Table 1: Synthesis of Alkyne-Functionalized Warhead (Component A-Alkyne)

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | Amide Coupling | Warhead-COOH | Warhead-NH-Propargyl | 85 | >98 |

Table 2: Synthesis of Azide-Functionalized E3 Ligase Ligand (Component B-Azide)

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | Azidation | E3 Ligand-Linker-OH | E3 Ligand-Linker-N3 | 92 | >99 |

Table 3: Final Synthesis of PROTAC-Conjugate 29 via CuAAC Click Chemistry

| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) (by preparative HPLC) |

| 1 | CuAAC | Component A-Alkyne + Component B-Azide | PROTAC-Conjugate 29 | 78 | >99 |

Table 4: Characterization of PROTAC-Conjugate 29

| Analysis | Expected Result |

| LC-MS | Calculated Mass: [Insert hypothetical mass] |

| Observed Mass: [Insert hypothetical mass] | |

| ¹H NMR | Spectrum consistent with proposed structure |

| ¹³C NMR | Spectrum consistent with proposed structure |

| Purity (HPLC) | >99% |

II. Experimental Protocols

The synthesis of PROTAC-Conjugate 29 is performed in a modular fashion. The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of an Alkyne-Functionalized Warhead (Component A-Alkyne)

This protocol describes the functionalization of a carboxylic acid-containing warhead with an alkyne group via amide bond formation.

-

Reagents and Materials:

-

Warhead-COOH (1.0 eq)

-

Propargylamine (B41283) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add propargylamine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-Alkyne.

-

Protocol 2: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Component B-Azide)

This protocol details the introduction of an azide (B81097) group to an E3 ligase ligand bearing a hydroxyl-terminated linker.

-

Reagents and Materials:

-

E3 Ligand-Linker-OH (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.5 eq)

-

DBU (1.5 eq)

-

Anhydrous THF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve E3 Ligand-Linker-OH in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add DBU to the solution and stir for 10 minutes.

-

Slowly add DPPA to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain Component B-Azide.

-

Protocol 3: Synthesis of PROTAC-Conjugate 29 via CuAAC Click Chemistry

This protocol describes the final conjugation of the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand.[4][5]

-

Reagents and Materials:

-

Component A-Alkyne (1.0 eq)

-

Component B-Azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H₂O or DMF)

-

-

Procedure:

-

Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture should change color, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC-Conjugate 29 by preparative HPLC to obtain the desired product.[5]

-

III. Visualizations

Diagram 1: PROTAC-Conjugate 29 Synthesis Workflow

Caption: A workflow diagram illustrating the modular synthesis of PROTAC-Conjugate 29.

Diagram 2: PROTAC-Induced Protein Degradation Pathway

Caption: The mechanism of action for PROTAC-induced targeted protein degradation.

References

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 29 Conjugation to a Target Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of E3 ligase Ligand-Linker Conjugate 29, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, to a target protein ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1]

This document outlines the chemical basis for the conjugation, detailed experimental protocols, and methods for the characterization and functional validation of the resulting PROTAC. While "this compound" is a thalidomide-based conjugate designed for PROTAC synthesis[2], for the purpose of providing a widely applicable and detailed protocol, we will describe the conjugation using a representative thalidomide-linker equipped with a terminal alkyne group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". This highly efficient and specific reaction is a cornerstone of modern bioconjugation and PROTAC development.[3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By simultaneously binding to the POI and an E3 ligase (in this case, CRBN), the PROTAC forms a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[6]

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a synthesized PROTAC is evaluated based on several key parameters. The following tables provide representative data for a thalidomide-based PROTAC targeting the BRD4 protein, a common model system in PROTAC development.

Table 1: Ternary Complex Formation and Binding Affinity

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binary Binding Affinity (PROTAC to BRD4) | 180 nM | Isothermal Titration Calorimetry (ITC) | [7] |

| Binary Binding Affinity (PROTAC to CRBN) | 2.5 µM | Surface Plasmon Resonance (SPR) | [7] |

| Ternary Complex Affinity (PROTAC-BRD4-CRBN) | 25 nM | AlphaScreen | [5] |

| Cooperativity (α) | >5 | Calculated from binding affinities |[8] |

Table 2: In-Cell Protein Degradation

| Parameter | Value | Cell Line | Method | Reference |

|---|---|---|---|---|

| DC₅₀ (50% Degradation Concentration) | <1 nM | Jurkat | Western Blot | [9] |

| Dₘₐₓ (Maximum Degradation) | >95% | Jurkat | Western Blot | [9] |

| Time to Dₘₐₓ | 18 hours | MV4-11 | Western Blot |[5] |

Experimental Protocols

The following sections provide detailed protocols for the synthesis, purification, and characterization of a PROTAC molecule using this compound.

Caption: Experimental workflow for PROTAC synthesis and validation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized this compound to an azide-functionalized target protein ligand.

Materials:

-

Alkyne-functionalized this compound

-

Azide-functionalized target protein ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO) or a 1:1 mixture of tert-butanol (B103910) and water

-

Nitrogen or Argon gas

Procedure:

-

In a clean, dry vial, dissolve the azide-functionalized target protein ligand (1.0 equivalent) and the alkyne-functionalized this compound (1.1 equivalents) in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a catalyst premix by combining CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

To the reaction mixture, add the catalyst premix (5-10 mol% of CuSO₄).

-

Add the sodium ascorbate solution (20-30 mol%).

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[10]

Protocol 2: Purification by Reverse-Phase HPLC

Materials:

-

Crude PROTAC reaction mixture

-

Acetonitrile (ACN)

-

Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

C18 reverse-phase HPLC column

Procedure:

-

Filter the crude reaction mixture through a 0.22 µm syringe filter.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute the PROTAC using a gradient of ACN in water (both with 0.1% TFA). A typical gradient is 5% to 95% ACN over 30 minutes.

-

Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the desired PROTAC peak.

-

Confirm the identity of the collected fractions by LC-MS.

-

Lyophilize the pure fractions to obtain the final PROTAC as a powder.

Protocol 3: Characterization by LC-MS and NMR

LC-MS Analysis:

-

Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or ACN).

-

Analyze by LC-MS to confirm the purity and determine the exact mass of the synthesized PROTAC. The observed mass should correspond to the calculated molecular weight of the final product.

NMR Analysis:

-

Dissolve the purified PROtac in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the structure by identifying the characteristic peaks of both the target protein ligand and the E3 ligase ligand-linker conjugate, as well as the newly formed triazole ring protons.[]

Protocol 4: Ternary Complex Formation Assay (AlphaScreen)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Purified PROTAC

-

Recombinant His-tagged CRBN-DDB1 complex

-

Recombinant GST-tagged target protein (e.g., BRD4)

-

AlphaLISA anti-His acceptor beads

-

AlphaLISA anti-GST donor beads

-

Assay buffer

Procedure:

-

In a 384-well plate, add the GST-tagged target protein, the His-tagged CRBN-DDB1 complex, and serial dilutions of the PROTAC.

-

Incubate at room temperature for 1 hour.

-

Add the AlphaLISA anti-His acceptor beads and incubate for 1 hour in the dark.

-

Add the AlphaLISA anti-GST donor beads and incubate for 1 hour in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader. A bell-shaped curve is expected, indicating the formation and subsequent disruption (hook effect) of the ternary complex with increasing PROTAC concentration.[12]

Protocol 5: Protein Degradation Assay (Western Blot)

This protocol quantifies the in-cell degradation of the target protein.

Materials:

-

Cell line expressing the target protein (e.g., Jurkat cells for BRD4)

-

Purified PROTAC

-

DMSO (vehicle control)

-

Lysis buffer with protease inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the DMSO-treated cells.

-